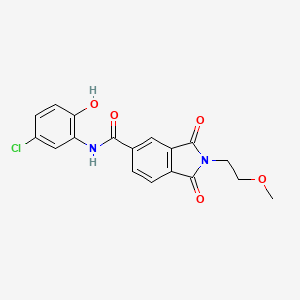
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide
Descripción general
Descripción
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide, also known as CMPA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in scientific research.
Mecanismo De Acción
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting COX-2, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide reduces the production of prostaglandins, which are involved in inflammation and pain. Additionally, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to reduce oxidative stress and improve mitochondrial function. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide in lab experiments is its high potency and selectivity for COX-2 inhibition. Additionally, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide has been found to have low toxicity and good bioavailability. However, one limitation is that 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide is a synthetic compound, which may limit its applicability in certain research areas.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide, as well as its potential applications in the treatment of cancer, inflammation, and neurological disorders. Finally, the development of new synthetic methods for the production of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide may also be an area of future research.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide has been studied for its potential applications in cancer treatment, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in treating inflammatory diseases, as it has been found to have anti-inflammatory properties. Additionally, 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective effects.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-12-17(18)13(2)22(20-12)11-16(23)19-14-3-5-15(6-4-14)21-7-9-24-10-8-21/h3-6H,7-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARAEZPQYAUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-({[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4652208.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4652218.png)

![ethyl 2-{[3-(4-tert-butylphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4652233.png)
![N-(3,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4652234.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4652244.png)


![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B4652282.png)
![N-[3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4652290.png)

![4-{[(butylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4652298.png)